

Check Availability & Pricing

# Sgf29-IN-1: A Chemical Probe for the SAGA Complex Component SGF29

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Sgf29-IN-1 |           |
| Cat. No.:            | B12379086  | Get Quote |

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

SGF29, a key component of the Spt-Ada-Gcn5 acetyltransferase (SAGA) complex, has emerged as a critical factor in leukemogenesis through its role in regulating histone H3K9 acetylation and ribosomal gene expression. The development of selective chemical probes targeting SGF29 is crucial for dissecting its biological functions and exploring its therapeutic potential. This technical guide provides a comprehensive overview of **Sgf29-IN-1** (also known as Cpd\_DC60), a selective inhibitor of the SGF29 Tudor domain. This document summarizes its biochemical and cellular activities, presents available quantitative data, and provides detailed experimental protocols for its characterization.

SGF29 functions as a chromatin reader, specifically recognizing and binding to di- and trimethylated lysine 4 on histone H3 (H3K4me2/3) via its tandem Tudor domains. This interaction is essential for the recruitment of the SAGA complex to target gene promoters, leading to subsequent histone acetylation and transcriptional activation. Dysregulation of this process has been implicated in various cancers, particularly in acute myeloid leukemia (AML) with MLL rearrangements.

**Sgf29-IN-1** was identified through a CRISPR-Scan Assisted Drug Discovery (CRISPR-SADD) approach as a selective inhibitor of the SGF29 Tudor domain. It has demonstrated efficacy in blocking the epigenetic function of SGF29 and inhibiting the proliferation of leukemia cells,



highlighting its utility as a chemical probe for studying SGF29 biology and as a starting point for drug discovery efforts.

## **Quantitative Data**

The following tables summarize the currently available quantitative data for **Sgf29-IN-1**. It is important to note that comprehensive biophysical binding data (e.g., Kd from Isothermal Titration Calorimetry) and a broad selectivity panel against other Tudor domain-containing proteins are not yet publicly available.

Table 1: Biochemical Activity of Sgf29-IN-1

| Assay Type  | Target                  | Parameter | Value  | Reference |
|-------------|-------------------------|-----------|--------|-----------|
| AlphaScreen | SGF29 Tudor<br>Domain 2 | IC50      | 6.4 μΜ | [1]       |

Table 2: Cellular Activity of Sgf29-IN-1



| Cell Lines                                                         | Assay Type     | Parameter                    | Value         | Notes                                                                 | Reference |
|--------------------------------------------------------------------|----------------|------------------------------|---------------|-----------------------------------------------------------------------|-----------|
| MLL-<br>rearranged<br>leukemia cell<br>lines (7 lines)             | Cell Viability | IC50                         | 5.7 - 16.0 μM | [1]                                                                   |           |
| Non-MLL-<br>rearranged<br>blood cancer<br>cell lines (7<br>lines)  | Cell Viability | IC50                         | > 50 μM       | Demonstrate<br>s selectivity<br>over some<br>other blood<br>cancers.  | [1]       |
| Solid tumor<br>cell lines (3<br>lines)                             | Cell Viability | IC50                         | > 50 μM       | Demonstrate<br>s selectivity<br>over solid<br>tumors.                 | [1]       |
| MOLM13 and<br>MV4-11<br>(SGF29-<br>dependent<br>leukemia<br>cells) | Western Blot   | Concentratio<br>n for effect | 20 μΜ         | Concentration n at which inhibition of H3K9 acetylation was observed. | [2]       |

## **Experimental Protocols**

The following are detailed methodologies for key experiments to characterize **Sgf29-IN-1**. These protocols are based on generalized procedures and should be adapted and optimized for specific laboratory conditions.

### **AlphaScreen Assay for SGF29 Inhibition**

This protocol describes a method to determine the IC50 of **Sgf29-IN-1** against the SGF29 Tudor domain. The assay is based on the competition between a biotinylated histone H3 peptide and the inhibitor for binding to a GST-tagged SGF29 protein.

Materials:



- Recombinant His6-tagged SGF29 tandem Tudor domain (TTD)[3]
- Biotinylated H3K4me3 peptide (e.g., ARTK(me3)QTARKSTGGKAPRKQLA-biotin)
- Streptavidin-coated Donor Beads (PerkinElmer)
- Anti-His6-coated Acceptor Beads (PerkinElmer)
- Assay Buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA
- **Sgf29-IN-1** (Cpd\_DC60)
- 384-well white microplates (e.g., OptiPlate-384)

### Procedure:

- Prepare Reagents:
  - Dilute His6-SGF29-TTD to a final concentration of 50 nM in Assay Buffer.
  - Dilute biotinylated H3K4me3 peptide to a final concentration of 50 nM in Assay Buffer.
  - Prepare a serial dilution of Sgf29-IN-1 in DMSO, and then dilute in Assay Buffer to the desired final concentrations (e.g., from 100 μM to 1 nM).
  - Prepare a mixture of Streptavidin-coated Donor Beads and anti-His6-coated Acceptor Beads at a final concentration of 20 μg/mL each in Assay Buffer. Keep the beads protected from light.
- Assay Protocol:
  - $\circ$  Add 5  $\mu$ L of the **Sgf29-IN-1** serial dilution or DMSO (vehicle control) to the wells of the 384-well plate.
  - $\circ$  Add 5  $\mu$ L of the 50 nM His6-SGF29-TTD solution to all wells.
  - $\circ$  Add 5 µL of the 50 nM biotinylated H3K4me3 peptide solution to all wells.
  - Incubate for 30 minutes at room temperature.



- Add 5 μL of the bead mixture to all wells.
- Incubate for 1 hour at room temperature in the dark.
- Data Acquisition:
  - Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision Multilabel Reader)
     with excitation at 680 nm and emission at 520-620 nm.
- Data Analysis:
  - Calculate the percentage of inhibition for each concentration of Sgf29-IN-1 relative to the DMSO control.
  - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

## **Cellular Target Engagement using NanoBRET™ Assay**

This protocol outlines a method to quantify the engagement of **Sgf29-IN-1** with SGF29 in living cells. The assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-SGF29 fusion protein by the inhibitor.

### Materials:

- HEK293T cells
- Plasmid encoding NanoLuc®-SGF29 fusion protein
- Fluorescent tracer for SGF29 (to be developed or identified)
- Opti-MEM™ I Reduced Serum Medium (Thermo Fisher Scientific)
- FuGENE® HD Transfection Reagent (Promega)
- NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (Promega)
- Sgf29-IN-1



· White, 96-well cell culture plates

### Procedure:

- Cell Transfection:
  - Seed HEK293T cells in a 10 cm dish and grow to 70-80% confluency.
  - Transfect the cells with the NanoLuc®-SGF29 plasmid using FuGENE® HD according to the manufacturer's protocol.
  - 24 hours post-transfection, detach and resuspend the cells in Opti-MEM™.
- Assay Protocol:
  - Dispense 90 μL of the cell suspension into each well of a 96-well plate.
  - Prepare a serial dilution of Sgf29-IN-1 in Opti-MEM™.
  - Add 10 μL of the Sgf29-IN-1 dilution or vehicle control to the wells.
  - Add the fluorescent tracer at its predetermined optimal concentration to all wells.
  - Incubate the plate for 2 hours at 37°C in a CO2 incubator.
- Luminescence Measurement:
  - Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor according to the manufacturer's protocol.
  - Add 25 μL of the substrate solution to each well.
  - Read the plate within 10 minutes on a plate reader capable of measuring filtered luminescence (Donor emission at 460 nm and Acceptor emission at >600 nm).
- Data Analysis:
  - Calculate the NanoBRET™ ratio by dividing the Acceptor emission by the Donor emission.



 Plot the NanoBRET<sup>™</sup> ratio against the logarithm of the Sgf29-IN-1 concentration and fit the data to determine the IC50 value for target engagement.

## Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

This protocol provides a general framework for measuring the binding affinity (Kd) and thermodynamic parameters of **Sgf29-IN-1** binding to the SGF29 Tudor domain.

#### Materials:

- Recombinant SGF29 tandem Tudor domain (TTD)
- Sgf29-IN-1
- ITC Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl (ensure buffer compatibility with protein and compound)
- Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC)

### Procedure:

- Sample Preparation:
  - Dialyze the SGF29-TTD protein extensively against the ITC buffer.
  - Dissolve Sgf29-IN-1 in the same ITC buffer. A small amount of DMSO may be used for initial solubilization, but the final concentration should be low (<1%) and matched in both the cell and syringe solutions.
  - Degas both the protein and compound solutions immediately before the experiment.
- ITC Experiment:
  - Load the SGF29-TTD solution (e.g., 10-20 μM) into the sample cell of the calorimeter.
  - Load the Sgf29-IN-1 solution (e.g., 100-200 μM, typically 10-fold higher than the protein concentration) into the injection syringe.



- $\circ$  Set the experimental parameters: cell temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., one initial 0.4  $\mu$ L injection followed by 18-20 injections of 2  $\mu$ L).
- Perform a control titration by injecting the compound solution into the buffer to determine the heat of dilution.
- Data Analysis:
  - Integrate the raw ITC data to obtain the heat change for each injection.
  - Subtract the heat of dilution from the experimental data.
  - Plot the corrected heat changes against the molar ratio of ligand to protein.
  - Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model)
     to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy change (ΔH).

# Visualizations Signaling Pathway and Mechanism of Action

Click to download full resolution via product page

## **Experimental Workflow for Sgf29-IN-1 Characterization**





Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic targeting Tudor domains in leukemia via CRISPR-Scan Assisted Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sgf29-IN-1: A Chemical Probe for the SAGA Complex Component SGF29]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12379086#sgf29-in-1-as-a-chemical-probe-for-sgf29]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com